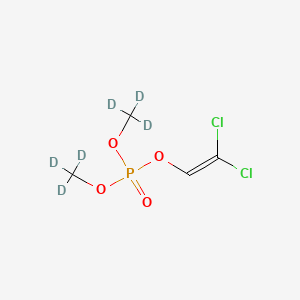
IBCXUHINDDQPEW-UHFFFAOYSA-K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IBCXUHINDDQPEW-UHFFFAOYSA-K is a complex organometallic compound. It consists of a rhodium ion coordinated with a thiolate ligand derived from 2,6,6-trimethylbicyclo(3.1.1)heptane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IBCXUHINDDQPEW-UHFFFAOYSA-K typically involves the reaction of rhodium salts with the thiolate ligand. One common method is to react rhodium(III) chloride with 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
IBCXUHINDDQPEW-UHFFFAOYSA-K can undergo various types of chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form sulfoxides or sulfones.
Reduction: The rhodium center can be reduced to lower oxidation states, altering the compound’s reactivity.
Substitution: Ligands can be substituted with other thiolates or different ligands, changing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand can yield sulfoxides or sulfones, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
IBCXUHINDDQPEW-UHFFFAOYSA-K has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules and its potential anticancer properties
Wirkmechanismus
The mechanism by which IBCXUHINDDQPEW-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium ion with various ligands. This coordination can alter the electronic properties of the rhodium center, making it more reactive in catalytic processes. The thiolate ligand can also participate in redox reactions, further enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and potential interactions with biological molecules in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate: Similar in structure but with the thiolate ligand attached at a different position.
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol: The thiol form of the compound, which can be used as a precursor in synthesis.
Uniqueness
IBCXUHINDDQPEW-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and potentially useful in medicinal chemistry .
Eigenschaften
CAS-Nummer |
100432-50-6 |
|---|---|
Molekularformel |
C30H51RhS3 |
Molekulargewicht |
610.823 |
IUPAC-Name |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-9(2)7-4-5-10(3,11)8(9)6-7;/h3*7-8,11H,4-6H2,1-3H3;/q;;;+3/p-3 |
InChI-Schlüssel |
IBCXUHINDDQPEW-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








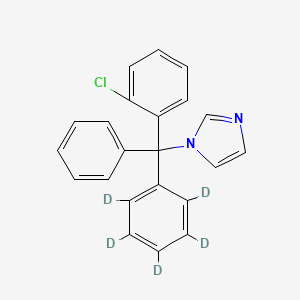
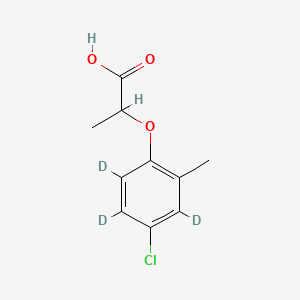
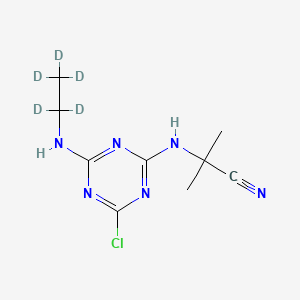
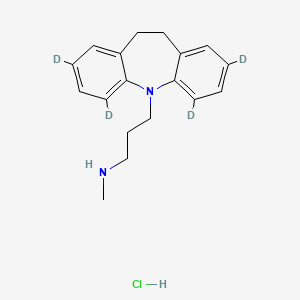
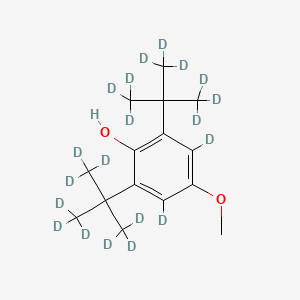
![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)
